molecular formula C17H18ClNOS B5724019 2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide

2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide

Cat. No. B5724019
M. Wt: 319.8 g/mol
InChI Key: OYGXMLYGQHKUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CBDA and is used as a tool in various biochemical and physiological studies.

Mechanism of Action

CBDA is believed to exert its effects through the inhibition of FAAH. FAAH is responsible for the breakdown of endocannabinoids, which are lipid-based neurotransmitters that play a role in various physiological processes. By inhibiting FAAH, CBDA increases the levels of endocannabinoids, leading to various physiological effects.
Biochemical and Physiological Effects:
CBDA has been shown to have various biochemical and physiological effects. For example, CBDA has been shown to reduce inflammation, pain, and anxiety in animal models. Additionally, CBDA has been shown to have antipsychotic effects and may have potential applications in the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of CBDA is its ability to modulate the activity of FAAH, which can have various physiological effects. Additionally, CBDA is a synthetic compound, which allows for precise control over its concentration and purity. However, one limitation of CBDA is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on CBDA. One area of interest is the development of CBDA-based therapies for the treatment of various diseases, such as inflammation and anxiety disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of CBDA and to identify any potential off-target effects. Finally, the development of more potent and selective FAAH inhibitors, such as CBDA, may lead to the development of more effective therapies for various diseases.
Conclusion:
In conclusion, 2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CBDA has been shown to modulate the activity of FAAH, leading to various physiological effects. While CBDA has several advantages, such as its ability to modulate FAAH activity, it also has several limitations, such as its potential for off-target effects. Future research on CBDA may lead to the development of more effective therapies for various diseases.

Synthesis Methods

The synthesis of CBDA involves the reaction of 2-chlorobenzyl chloride with thioacetic acid, followed by the reaction of the resulting product with N-(2-phenylethyl)amine. This process results in the formation of CBDA, which is a white crystalline solid.

Scientific Research Applications

CBDA has been used in various scientific research studies due to its ability to modulate the activity of certain enzymes and receptors. For example, CBDA has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can have various physiological effects.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-16-9-5-4-8-15(16)12-21-13-17(20)19-11-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGXMLYGQHKUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorobenzyl)sulfanyl]-N-(2-phenylethyl)acetamide

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